N-Ethylbenzamide

Antihypertensive activity Benzamide derivatives In vivo pharmacology

N-Ethylbenzamide (614-17-5) is the definitive N-ethyl secondary benzamide for calibrated pharmacological and synthetic method development. Its 83 mmHg systolic reduction at 50 mg/kg po in SHR provides a benchmark for antihypertensive SAR, while its well-characterized hydrolysis to ethylamine and benzoic acid makes it an essential model substrate for amidase and microsomal stability assays. The platinum-catalyzed hydroamination route yielding 97% product establishes a high-performance standard for catalytic amide N-alkylation optimization. Additionally, the N-ethylbenzamide core serves as a privileged ligand scaffold for ruthenium-based anticancer agents, as demonstrated by in vivo Dalton's lymphoma regression. Procure this precisely differentiated intermediate to ensure reproducible reactivity, validated metabolic tracking, and reliable bioactivity benchmarking in your research programs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 614-17-5
Cat. No. B1202693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylbenzamide
CAS614-17-5
SynonymsN-ethylbenzamide
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
InChIKeySDIDYFBTIZOPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylbenzamide (CAS 614-17-5): A Versatile Benzamide Building Block for Chemical Synthesis and Biomedical Research


N-Ethylbenzamide (CAS 614-17-5), a secondary benzamide derivative with molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol [1], is a white crystalline solid (melting point 68-70°C) widely employed as a synthetic intermediate and building block in organic chemistry. The compound is structurally characterized by a phenyl ring attached to a carboxamide moiety with an ethyl substituent on the nitrogen atom. Its physicochemical profile includes a boiling point of 317.0±11.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . N-Ethylbenzamide is classified as an Acute Toxicity Category 4 substance (H302: harmful if swallowed) [2] and is intended solely for research and laboratory use, not for human or veterinary therapeutic applications.

Why N-Ethylbenzamide (CAS 614-17-5) Cannot Be Interchanged with Other Benzamide Derivatives in Critical Applications


Although benzamides share a common structural core, variations in N-substitution profoundly impact their chemical reactivity, physicochemical properties, and biological activity. The ethyl group on N-Ethylbenzamide confers a unique balance of steric bulk and electronic properties that distinguishes it from N-methylbenzamide, N,N-diethylbenzamide, and unsubstituted benzamide. These differences manifest in regioselectivity during metalation reactions [1], protonation equilibria [2], and metabolic stability [3]. In pharmacological contexts, N-ethyl substitution yields differential hypotensive efficacy compared to N-methyl analogs [4]. Consequently, generic substitution with an alternative benzamide—without rigorous experimental validation—can lead to altered reaction outcomes, unexpected bioactivity profiles, or failed synthetic routes. The following quantitative evidence delineates precisely where N-Ethylbenzamide demonstrates measurable differentiation from its closest structural comparators.

Quantitative Differentiation of N-Ethylbenzamide (CAS 614-17-5): Evidence-Based Comparison with Structural Analogs


Hypotensive Efficacy of N-Ethylbenzamide Compared to N-Methylbenzamide in Spontaneously Hypertensive Rats

In a head-to-head pharmacological evaluation, N-ethylbenzamide (compound 53) demonstrated substantial hypotensive activity in spontaneously hypertensive rats, reducing systolic blood pressure by 83 mmHg at a screening dose of 50 mg/kg po. In comparison, the N-methylbenzamide analogs 42, 48, and 50 produced reductions of 110 mmHg, 103 mmHg, and 79 mmHg, respectively, under identical experimental conditions [1].

Antihypertensive activity Benzamide derivatives In vivo pharmacology

Metabolic Fate Differentiation: N-Ethylbenzamide vs. N,N-Diethylbenzamide Hydrolysis Pathways

N-Ethylbenzamide (EB) undergoes metabolic hydrolysis to ethylamine and benzoic acid (the latter excreted as hippuric acid) in rats at ip doses of 250-500 mg/kg. In contrast, N,N-diethylbenzamide (DEB) undergoes enzymatic N-dealkylation to yield N-ethylbenzamide as a primary metabolite, as demonstrated by HPLC analysis of rat liver microsomal incubations at 0.2 mM substrate concentration [1][2].

Drug metabolism Amide hydrolysis NMR spectroscopy

Synthetic Yield Optimization: Platinum-Catalyzed Route to N-Ethylbenzamide

A platinum-catalyzed intermolecular hydroamination of ethylene with benzamide, using a catalytic 1:2 mixture of [PtCl₂(H₂C=CH₂)]₂ (2.5 mol %) and PPh₃ in dioxane at 120 °C for 24 h, produced N-ethylbenzamide in 97% isolated yield. This method was also applicable to a range of primary, acyclic aryl and alkyl carboxamides [1].

Catalytic hydroamination Platinum catalysis Amide synthesis

Coordination Chemistry Differentiation: 4-Carboxy-N-ethylbenzamide as a Ruthenium Ligand

The 4-carboxy derivative of N-ethylbenzamide (CNEB) was complexed with ruthenium(II) to form Ru(II)-CNEB, which demonstrated dose-dependent cytotoxicity against Dalton's lymphoma (DL) cells in vitro and regressed DL tumor growth in vivo at a non-toxic dose of 10 mg/kg bw i.p. [1]. The 4-carboxy-N-ethylbenzamide ligand was synthesized and characterized by single-crystal X-ray diffraction, confirming its structural suitability for metal coordination [2]. While this evidence pertains to a functionalized derivative rather than the parent compound, it establishes N-ethylbenzamide as a privileged scaffold for metal-based therapeutic development.

Metal complexes Ruthenium anticancer LDH inhibition

Optimal Research and Industrial Applications for N-Ethylbenzamide (CAS 614-17-5) Based on Quantitative Evidence


Antihypertensive Drug Discovery: SAR Studies on Benzamide-Based Hypotensive Agents

N-Ethylbenzamide serves as a benchmark compound in antihypertensive structure-activity relationship (SAR) programs. Its documented 83 mmHg systolic blood pressure reduction in spontaneously hypertensive rats at 50 mg/kg po provides a calibrated reference point for evaluating new benzamide analogs. Researchers developing next-generation antihypertensives can use N-ethylbenzamide as a positive control or as a core scaffold for further functionalization, leveraging the known potency differential relative to N-methylbenzamide congeners (79-110 mmHg reductions) [1].

Pharmacokinetic and Metabolism Studies: Amide Hydrolysis and Metabolite Profiling

N-Ethylbenzamide is ideally suited as a model substrate for studying amide hydrolysis and N-dealkylation pathways. Its well-characterized metabolic fate—hydrolysis to ethylamine and benzoic acid (excreted as hippuric acid) [1]—makes it a valuable tool for validating in vitro microsomal assays, developing LC-MS methods for metabolite identification, and investigating species-specific differences in amidase activity. Additionally, as a primary metabolite of N,N-diethylbenzamide, it is essential for quantifying metabolic conversion rates in drug metabolism studies [2].

Catalytic Method Development: Benchmarking Amide N-Alkylation Protocols

The platinum-catalyzed hydroamination route achieving 97% isolated yield of N-ethylbenzamide [1] establishes a high-performance benchmark for catalytic amide N-alkylation method development. Organic chemists can employ N-ethylbenzamide synthesis as a test reaction when screening new catalysts (e.g., copper, palladium, or ruthenium systems), evaluating solvent systems, or optimizing flow chemistry conditions. The compound's simple structure and commercial availability make it a convenient and cost-effective substrate for reaction optimization studies.

Medicinal Chemistry: Benzamide Scaffold for Ligand Design in Metallodrug Development

The N-ethylbenzamide core has proven effective as a ligand platform for ruthenium-based anticancer agents, as demonstrated by the 4-carboxy derivative CNEB forming a therapeutically active Ru(II) complex that regressed Dalton's lymphoma in vivo at 10 mg/kg [1]. Medicinal chemists developing metal-based therapeutics—particularly ruthenium, platinum, or gold complexes—can utilize N-ethylbenzamide and its functionalized analogs as privileged scaffolds for ligand design. The established synthetic accessibility and crystallographic characterization of derivatives [2] further support its utility in structure-guided drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.